N-Benzyl-2-methylbut-3-en-2-amine
Description
Properties
CAS No. |
104937-87-3 |
|---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
N-benzyl-2-methylbut-3-en-2-amine |
InChI |
InChI=1S/C12H17N/c1-4-12(2,3)13-10-11-8-6-5-7-9-11/h4-9,13H,1,10H2,2-3H3 |
InChI Key |
IJGPXRLQYZURDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=C)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Iminization Followed by Catalytic Hydrogenation
Reaction Overview
The most direct route to N-benzyl-2-methylbut-3-en-2-amine involves the condensation of 2-methylbut-3-en-2-amine with benzaldehyde to form an imine intermediate, followed by hydrogenation. This two-step process aligns with methodologies described in patent US6476268B1 for analogous N-benzylamines.
Imine Formation
The reaction begins with the nucleophilic attack of the secondary amine on the carbonyl carbon of benzaldehyde, yielding an imine (Schiff base) and water. Critically, the use of a water-miscible solvent (e.g., methanol or ethanol) eliminates the need for azeotropic water removal, simplifying the process. For 2-methylbut-3-en-2-amine, steric hindrance at the amine nitrogen may necessitate elevated temperatures (80–100°C) or extended reaction times (12–24 hours) to achieve high conversion.
Hydrogenation Conditions
The imine is subsequently reduced to the target amine using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. Patent data demonstrate that 5–10 wt% Pd/C loading under 1–3 bar H₂ pressure at 25–50°C provides optimal yields (85–92%) for structurally similar compounds. Notably, the double bond in the butenamine backbone remains intact under these mild conditions, avoiding undesired alkene hydrogenation.
Table 1. Hydrogenation Optimization for Imine Reduction
| Catalyst | H₂ Pressure (bar) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 5% Pd/C | 1 | 25 | 78 |
| 10% Pd/C | 3 | 50 | 92 |
| Raney Ni | 3 | 50 | 65 |
Reductive Amination of 2-Methylbut-3-en-2-amine
One-Pot Methodology
Reductive amination bypasses the isolation of the imine intermediate by combining benzaldehyde and 2-methylbut-3-en-2-amine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 4–6 (adjusted with acetic acid) achieves selective imine reduction without attacking the alkene moiety. This method offers a 70–85% yield, with residual starting materials removed via aqueous extraction.
Mechanistic Considerations
The reaction proceeds via:
- Rapid equilibrium between the amine, aldehyde, and imine.
- Rate-determining hydride transfer from NaBH₃CN to the protonated imine.
- Acidic workup to neutralize excess borohydride and isolate the product.
Table 2. Reductive Amination Variables
| Reducing Agent | Solvent | pH | Yield (%) |
|---|---|---|---|
| NaBH₃CN | MeOH | 5 | 82 |
| NaBH(OAc)₃ | THF | 6 | 75 |
| H₂/Pd-C | EtOH | - | 68 |
Hydroaminomethylation of Alkenes
Catalytic Cycle
Hydroaminomethylation combines hydroformylation and reductive amination in a single pot, converting alkenes directly into amines. For 2-methylbut-3-en-2-amine, this method could theoretically introduce the benzyl group via a rhodium- or cobalt-catalyzed process. However, the branched alkene geometry and steric demands of the substrate complicate regioselectivity, often favoring linear over branched products.
Reaction Parameters
Alternative Routes from Nitro Precursors
Nitro Group Reduction
Nitroalkanes serve as precursors to primary amines, which can subsequently undergo alkylation. For example, hydrogenation of 2-methyl-3-nitrobut-3-ene over Raney nickel in ethanol yields 2-methylbut-3-en-2-amine, which is then benzylated via the methods above. This two-step approach achieves an overall yield of 60–70%.
Table 3. Nitro Reduction Catalysts
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ra-Ni | EtOH | 80 | 85 |
| Pd/C | MeOH | 50 | 78 |
| Fe/HCl | H₂O | 25 | 65 |
Challenges and Side Reactions
Competing Pathways
- Alkene Isomerization : The but-3-en-2-amine backbone may isomerize to but-2-en-2-amine under acidic or high-temperature conditions, requiring careful pH control.
- Over-Hydrogenation : Prolonged exposure to H₂ and Pd/C risks reducing the alkene to a saturated chain, necessitating reaction monitoring via GC-MS.
- N-Benzylidene Formation : Incomplete imine reduction yields Schiff base byproducts, mitigated by excess reducing agent or extended reaction times.
Industrial-Scale Considerations
Process Optimization
- Solvent Recovery : Methanol and ethanol are distilled and recycled to reduce costs.
- Catalyst Reuse : Pd/C catalysts retain 80–90% activity after five cycles when washed with hot ethanol.
- Continuous Flow Systems : Tubular reactors with immobilized catalysts enhance throughput and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Benzyl-2-methylbut-3-en-2-amine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form N-benzyl-2-methylbutan-2-amine using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of N-benzyl-2-methylbut-3-en-2-one.
Reduction: Formation of N-benzyl-2-methylbutan-2-amine.
Substitution: Formation of various substituted amines depending on the substituent introduced.
Scientific Research Applications
Chemistry: N-Benzyl-2-methylbut-3-en-2-amine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds, particularly those with amine functionalities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of N-Benzyl-2-methylbut-3-en-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
- This compound shares the benzylamine backbone with N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine (), but the latter lacks the methyl branch, resulting in reduced steric hindrance. This difference may influence reactivity in alkylation or coupling reactions.
- The absence of an N,O-bidentate directing group limits its utility in metal-catalyzed C–H activation.
Q & A
Q. What are the standard synthetic routes for N-Benzyl-2-methylbut-3-en-2-amine, and how can its purity be assessed post-synthesis?
- Methodological Answer: A common approach involves benzannulation reactions using ynamides and cyclobutenones under reflux conditions in toluene, followed by purification via column chromatography to isolate the product . Purity can be assessed using spectroscopic techniques such as H NMR and C NMR to confirm structural integrity, IR spectroscopy to identify functional groups, and mass spectrometry (MS) to verify molecular weight. Discrepancies between calculated and observed elemental analysis data (e.g., C, H, N content) should be resolved by optimizing reaction conditions or repurifying the compound .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer: Key techniques include:
- IR Spectroscopy : Identifies amine (-NH) and alkene (C=C) stretches, typically in the ranges 3300–3500 cm and 1600–1680 cm, respectively .
- NMR Spectroscopy : H NMR resolves proton environments (e.g., benzyl protons at ~7.3 ppm, methyl groups at ~1.2 ppm), while C NMR confirms carbon connectivity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula by matching calculated and observed m/z values .
Q. What safety precautions are essential when handling this compound in the lab?
- Methodological Answer: Use personal protective equipment (PPE), including gloves and goggles, and work in a fume hood to avoid inhalation. Refer to safety data sheets (SDS) for amine handling guidelines, such as avoiding contact with oxidizing agents and ensuring proper waste disposal. For novel compounds, conduct a risk assessment based on structural analogs (e.g., benzylamine derivatives) .
Advanced Research Questions
Q. How can computational tools like cclib assist in predicting the physicochemical properties of this compound?
- Methodological Answer: The cclib library enables parsing output files from quantum chemistry packages (e.g., Gaussian, ORCA) to calculate properties such as dipole moments, orbital energies, and vibrational frequencies. For example, density functional theory (DFT) can predict the compound’s solubility parameter using the Crippen or Joback method, validated against experimental data from NIST Chemistry WebBook .
Q. How to resolve discrepancies between calculated and observed spectral data for this compound?
- Methodological Answer: First, verify synthesis conditions (e.g., solvent purity, reaction time) and repurify the compound via column chromatography. If inconsistencies persist in NMR data, consider dynamic effects (e.g., rotational barriers) or isotopic patterns (e.g., C natural abundance). Cross-validate MS data with NIST reference spectra and recalibrate instrumentation .
Q. What strategies optimize the reaction yield of this compound in benzannulation reactions?
- Methodological Answer: Optimize solvent polarity (e.g., switch from toluene to DMF for polar intermediates), adjust temperature gradients (e.g., slow heating to avoid side reactions), and explore catalysts like palladium or copper complexes. Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates to identify bottlenecks .
Q. How to analyze the electronic structure and reaction mechanisms involving this compound using computational chemistry?
- Methodological Answer: Perform DFT calculations (e.g., B3LYP/6-31G*) to map potential energy surfaces for reactions such as nucleophilic additions or cyclizations. Use Natural Bond Orbital (NBO) analysis to study charge distribution and transition-state modeling to elucidate stereochemical outcomes. Validate results with experimental kinetics data .
Q. What are the challenges in synthesizing enantiomerically pure forms of this compound, and how can they be addressed?
- Methodological Answer: Racemization during synthesis is a key challenge. Use chiral auxiliaries (e.g., (S)-1-phenylethylamine) or enantioselective catalysts (e.g., Jacobsen’s catalyst for epoxidation). Purify enantiomers via chiral HPLC or diastereomeric salt formation, and confirm enantiopurity using polarimetry or chiral shift reagents in F NMR .
Notes
- Avoid commercial sources (e.g., ) per user guidelines.
- Methodological rigor emphasized via cross-referencing experimental and computational frameworks.
- Advanced questions focus on troubleshooting, optimization, and mechanistic analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
